![molecular formula C13H23NO3Si B1591866 Pyridine, 4-[2-(triethoxysilyl)ethyl]- CAS No. 98299-74-2](/img/structure/B1591866.png)
Pyridine, 4-[2-(triethoxysilyl)ethyl]-
描述
Pyridine, 4-[2-(triethoxysilyl)ethyl]- is a unique organosilane compound that integrates the chemical functionalities of both pyridine and triethoxysilane groups. This compound is known for its applications in various scientific and industrial fields due to its interesting chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The preparation of Pyridine, 4-[2-(triethoxysilyl)ethyl]- involves the reaction between 4-(2-bromoethyl)pyridine and triethoxysilane in the presence of a suitable catalyst. The typical reaction conditions include a temperature range of 80-100°C and a reaction time of 12-24 hours. The use of polar aprotic solvents like dimethyl sulfoxide or N,N-dimethylformamide can enhance the yield.
Industrial Production Methods: Industrially, this compound can be produced through a continuous flow process where the reactants are mixed in a reactor with precise temperature control. The continuous nature of the process helps in achieving high purity and consistency in product quality.
化学反应分析
Types of Reactions: Pyridine, 4-[2-(triethoxysilyl)ethyl]- undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, the triethoxysilane group hydrolyzes to form silanol groups, which can further condense to form siloxane bonds.
Oxidation: The pyridine ring can undergo oxidation reactions, particularly under acidic or basic conditions, to form pyridine N-oxide.
Substitution: The ethyl chain attached to the pyridine ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Water, acidic or basic catalysts.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Substitution: Nucleophiles such as amines or thiols.
Major Products:
Hydrolysis products include silanols and siloxanes.
Oxidation products include pyridine N-oxide derivatives.
Substitution reactions lead to the formation of various substituted ethylpyridine derivatives.
科学研究应用
Chemistry: Pyridine, 4-[2-(triethoxysilyl)ethyl]- is used as a precursor in the synthesis of hybrid organic-inorganic materials. Its silane group allows it to bind to inorganic surfaces, making it valuable in the creation of functionalized silica or glass surfaces.
Biology: In biological research, this compound can be used to modify biomolecules or surfaces with pyridine groups, aiding in the study of protein-ligand interactions or as part of biosensor development.
Medicine: Though not a direct therapeutic agent, this compound's derivatives may be used in drug delivery systems where the triethoxysilane group aids in targeting or adhesion to biological surfaces.
Industry: Industrially, Pyridine, 4-[2-(triethoxysilyl)ethyl]- finds applications in the production of advanced coatings, adhesives, and sealants due to its ability to form strong chemical bonds with inorganic substrates.
作用机制
Mechanism: The compound’s primary mechanism of action involves the hydrolysis of the triethoxysilane group to form silanol groups, which then undergo condensation to form strong siloxane bonds. These bonds confer high stability and durability to the materials or surfaces they are applied to.
Molecular Targets and Pathways: In the context of surface modification, the molecular targets include inorganic surfaces like silica, glass, and metal oxides. The pathways involve the formation of siloxane networks that enhance the physical and chemical properties of the surfaces.
相似化合物的比较
Pyridine, 4-[2-(trimethoxysilyl)ethyl]-
Pyridine, 3-[2-(triethoxysilyl)ethyl]-
Uniqueness: Pyridine, 4-[2-(triethoxysilyl)ethyl]- is unique due to its specific positioning of the triethoxysilyl group on the 4-position of the pyridine ring. This positioning influences its reactivity and binding properties compared to other similar compounds, making it especially suitable for certain applications like the creation of stable siloxane networks on surfaces.
Hope this gives you a comprehensive understanding of Pyridine, 4-[2-(triethoxysilyl)ethyl]-. Anything else you’d like to delve into?
属性
IUPAC Name |
triethoxy(2-pyridin-4-ylethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO3Si/c1-4-15-18(16-5-2,17-6-3)12-9-13-7-10-14-11-8-13/h7-8,10-11H,4-6,9,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMZPUXVBQAQQDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](CCC1=CC=NC=C1)(OCC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23NO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70595978 | |
| Record name | 4-[2-(Triethoxysilyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.41 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98299-74-2 | |
| Record name | 4-[2-(Triethoxysilyl)ethyl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=98299-74-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-[2-(Triethoxysilyl)ethyl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70595978 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pyridine, 4-[2-(triethoxysilyl)ethyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



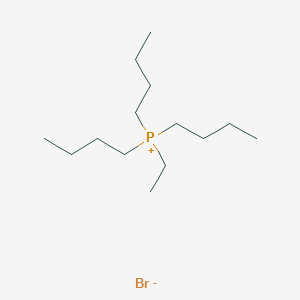
![1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B1591788.png)
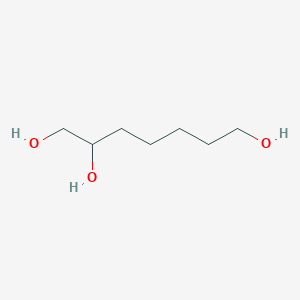
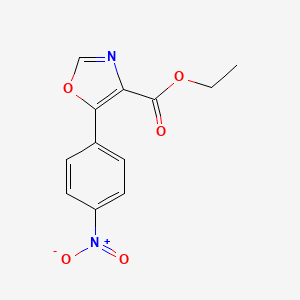
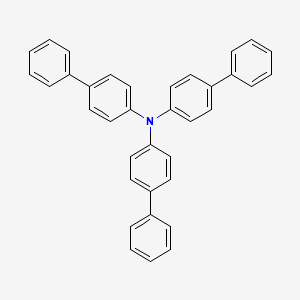

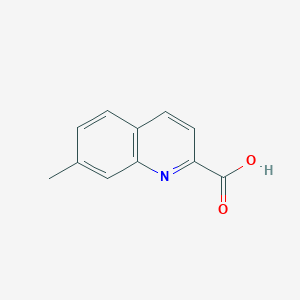
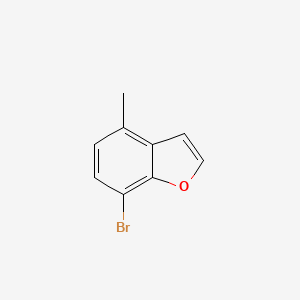
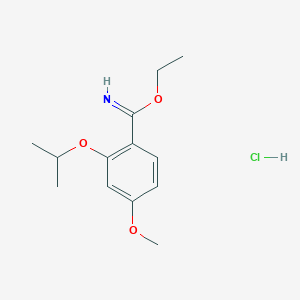
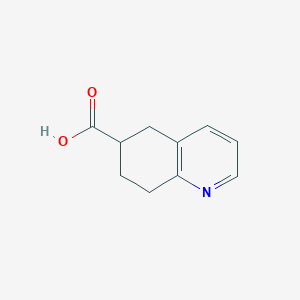

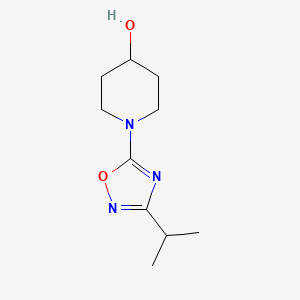
![[1,2,4]Triazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B1591805.png)
